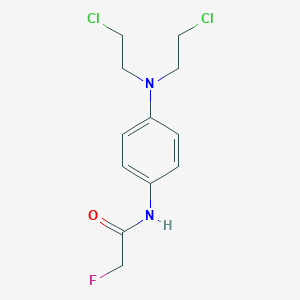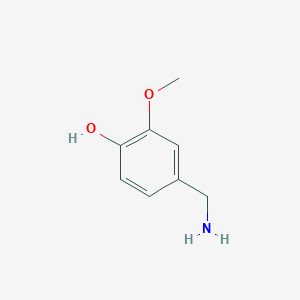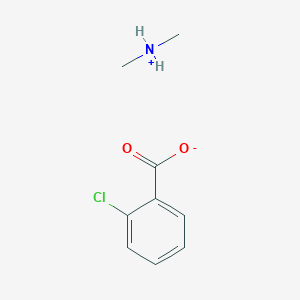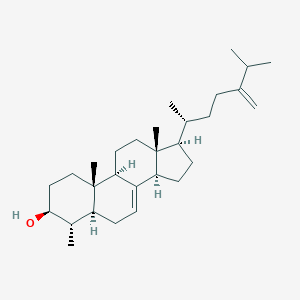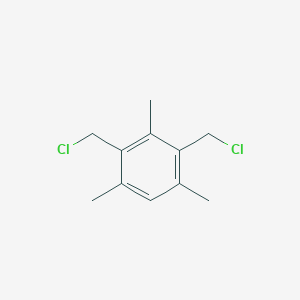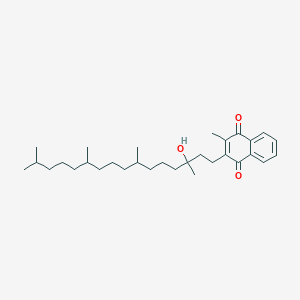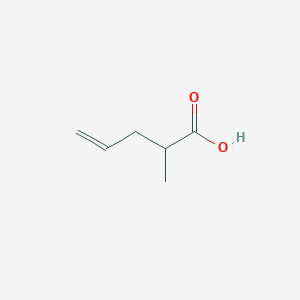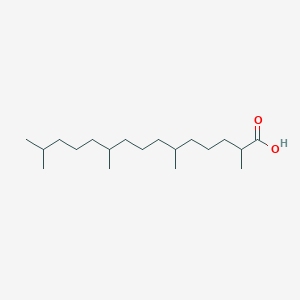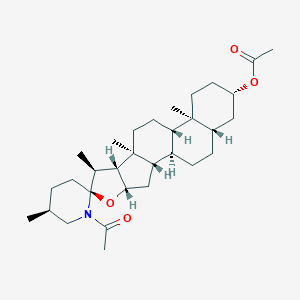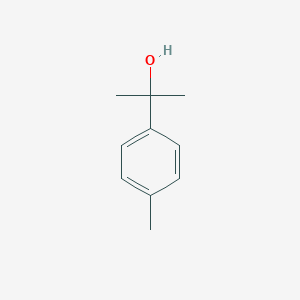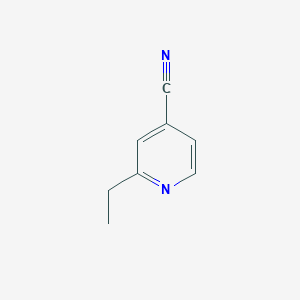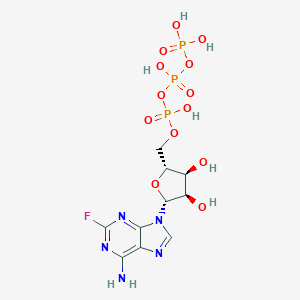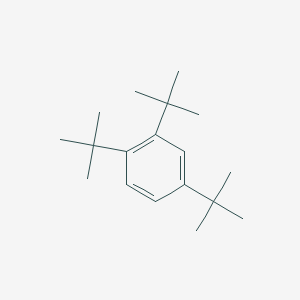
1,2,4-Tri-tert-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tri-tert-butylbenzene (TTBB) is a chemical compound that belongs to the family of substituted benzenes. It is a white crystalline solid that is insoluble in water and has a melting point of 249-251°C. TTBB is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.
科学的研究の応用
1,2,4-Tri-tert-butylbenzene has several scientific research applications, particularly in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, including dendrimers, polymers, and liquid crystals. 1,2,4-Tri-tert-butylbenzene is also used as a model compound in the study of chemical reactions, such as the Diels-Alder reaction and the Heck reaction. Additionally, 1,2,4-Tri-tert-butylbenzene is used as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry.
作用機序
1,2,4-Tri-tert-butylbenzene is a non-polar compound that interacts with other non-polar molecules through van der Waals forces. It has a bulky structure, which makes it difficult for other molecules to approach it. This property makes 1,2,4-Tri-tert-butylbenzene an effective inhibitor of certain chemical reactions, such as the Diels-Alder reaction. 1,2,4-Tri-tert-butylbenzene also exhibits fluorescence properties, which make it useful in the study of photophysical processes.
生化学的および生理学的効果
1,2,4-Tri-tert-butylbenzene has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care, as it can cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of using 1,2,4-Tri-tert-butylbenzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation of using 1,2,4-Tri-tert-butylbenzene is its high cost compared to other organic compounds. Additionally, its bulky structure may hinder certain chemical reactions, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research. One area of interest is the study of its fluorescence properties and its potential applications in the development of new fluorescent probes. Another area of interest is the use of 1,2,4-Tri-tert-butylbenzene as a building block in the synthesis of new materials, such as metal-organic frameworks and porous organic polymers. Additionally, 1,2,4-Tri-tert-butylbenzene may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, 1,2,4-Tri-tert-butylbenzene is a useful and versatile compound that has several scientific research applications. Its unique properties make it an effective building block in the synthesis of various organic compounds and a useful model compound in the study of chemical reactions. While it has no known biochemical or physiological effects, it should be handled with care due to its potential to cause skin and eye irritation. There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research, including the study of its fluorescence properties and its potential applications in the development of new materials.
合成法
The synthesis of 1,2,4-Tri-tert-butylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts alkylation, which involves the reaction of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields high purity 1,2,4-Tri-tert-butylbenzene with a yield of up to 90%.
特性
CAS番号 |
1459-11-6 |
|---|---|
製品名 |
1,2,4-Tri-tert-butylbenzene |
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC名 |
1,2,4-tritert-butylbenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
InChIキー |
IHZGECPPAQDWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
その他のCAS番号 |
1459-11-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



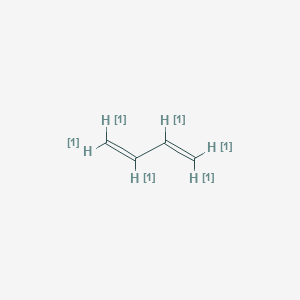
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
